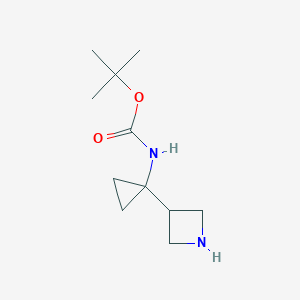

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods highlight the versatility and efficiency of modern synthetic techniques in producing azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives.

Applications De Recherche Scientifique

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of (1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Cyclopropylamine: A simpler compound with a cyclopropyl group but lacking the azetidine ring.

tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the azetidine and cyclopropyl moieties.

Uniqueness

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester is unique due to its combination of the azetidine ring, cyclopropyl group, and tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

Overview

(1-Azetidin-3-YL-cyclopropyl)-carbamic acid tert-butyl ester, also known by its CAS number 1363381-77-4, is a synthetic organic compound belonging to the azetidine class. Its unique structural properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 212.29 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine) and a cyclopropyl group that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation can lead to significant changes in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, altering signal transduction pathways and influencing cellular responses.

1. Enzyme Inhibition Studies

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. For instance, it has been utilized in assays to explore its effects on sphingosine kinases (SphK), which are implicated in various diseases including cancer and inflammatory disorders.

| Enzyme | Effect of Compound | Reference |

|---|---|---|

| SphK1 | Inhibition observed with IC of 0.37 μM | |

| SphK2 | Selective inhibition leading to decreased sphingosine-1-phosphate levels |

2. Therapeutic Potential

The compound shows promise in therapeutic applications due to its ability to modulate biological processes:

- Cancer Treatment : It has been studied for its potential to inhibit tumor growth through enzyme inhibition pathways.

- Anti-inflammatory Effects : By modulating immune responses, it may serve as a candidate for treating inflammatory diseases.

Study 1: Inhibition of SphK Enzymes

A study focused on the design and synthesis of selective SphK inhibitors revealed that this compound effectively reduced S1P levels in U937 histiocytic lymphoma cells, showcasing its potential in cancer therapies.

Study 2: Modulation of Immune Responses

Research demonstrated that the compound interacts with dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation. This suggests its role in immune modulation, potentially beneficial for autoimmune conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Lacks cyclopropyl group | Different enzyme interactions |

| Cyclopropylamine | Simpler structure without azetidine ring | Limited biological activity |

| tert-Butyl carbamate | No azetidine or cyclopropyl moieties | Primarily used as a protecting group |

Propriétés

IUPAC Name |

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEKOTXBPDKXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.